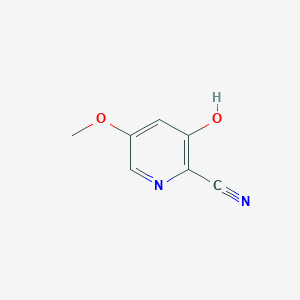
3-Hydroxy-5-methoxypicolinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-5-methoxypicolinonitrile is an organic compound with the molecular formula C7H6N2O2 It is a derivative of picolinonitrile, featuring both hydroxy and methoxy functional groups
Preparation Methods
The synthesis of 3-Hydroxy-5-methoxypicolinonitrile typically involves the reaction of 5-methoxypicolinonitrile with appropriate reagents under controlled conditions. One common method includes the use of hydroxy reagents to introduce the hydroxy group at the desired position on the picolinonitrile ring. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and solvents .
Chemical Reactions Analysis
3-Hydroxy-5-methoxypicolinonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The hydroxy and methoxy groups can be substituted with other functional groups under suitable conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
3-Hydroxy-5-methoxypicolinonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Hydroxy-5-methoxypicolinonitrile involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and binding affinity to target molecules. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
3-Hydroxy-5-methoxypicolinonitrile can be compared with other similar compounds, such as:
5-Methoxypicolinonitrile: Lacks the hydroxy group, which affects its reactivity and applications.
3-Hydroxy-2-methoxypicolinonitrile: Similar structure but different positioning of functional groups, leading to distinct chemical properties.
3-Hydroxy-5-methylpicolinonitrile: Contains a methyl group instead of a methoxy group, resulting in different reactivity and applications.
Properties
Molecular Formula |
C7H6N2O2 |
|---|---|
Molecular Weight |
150.13 g/mol |
IUPAC Name |
3-hydroxy-5-methoxypyridine-2-carbonitrile |
InChI |
InChI=1S/C7H6N2O2/c1-11-5-2-7(10)6(3-8)9-4-5/h2,4,10H,1H3 |
InChI Key |
HZIWKEACNYQWSC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(N=C1)C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















